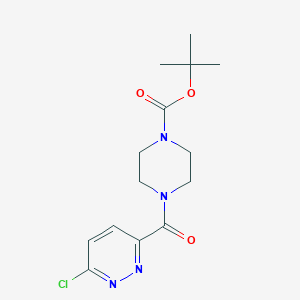

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 6-chloropyridazine-3-carbonyl moiety. This structure combines the rigidity of the pyridazine ring with the versatility of the piperazine scaffold, making it a valuable intermediate in pharmaceutical and agrochemical research. The Boc group enhances solubility and stability during synthetic procedures, while the chloropyridazine substituent may contribute to bioactivity through hydrogen bonding or halogen-based interactions with biological targets .

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-8-6-18(7-9-19)12(20)10-4-5-11(15)17-16-10/h4-5H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPZIPDLNMUFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.

Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity

- Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate has been investigated for its role as an intermediate in the synthesis of anticancer agents. Its structural analogs have shown promising results in inhibiting cancer cell proliferation, particularly in breast cancer models. This compound serves as a precursor for synthesizing more complex molecules that target specific cancer pathways .

-

P2X4 Receptor Antagonists

- Research indicates that compounds similar to this compound can act as antagonists for the P2X4 receptor, which is implicated in neuroinflammation and chronic pain. This receptor is a potential therapeutic target for managing pain and inflammatory conditions, making this compound relevant in the development of new analgesics .

- Drug Development Intermediates

Table 1: Summary of Research Findings

Case Study: Synthesis and Efficacy Evaluation

A notable study focused on the synthesis of derivatives from this compound aimed at evaluating their anticancer properties. The synthesized compounds were tested against various cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than existing treatments, indicating higher potency and selectivity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): Chlorine (Cl), fluorine (F), and nitro (NO₂) groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions or cross-couplings .

- Aromatic Systems : Pyridazine (6-membered, two adjacent nitrogen atoms) vs. pyridine (6-membered, one nitrogen) influence π-stacking and solubility. Pyridazine derivatives are less common but offer unique binding profiles .

Key Trends :

- Coupling Agents : T3P® and HOAt/EDCI are preferred for amide bond formation due to high efficiency and mild conditions .

- Cross-Coupling Reactions : Palladium catalysts (e.g., Pd(PPh₃)₄) enable the introduction of heteroaryl groups (e.g., thiazole) via Stille or Suzuki couplings .

Physicochemical Properties

Insights :

Biological Activity

Tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by relevant data and findings from recent research.

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with tert-butyl piperazine-1-carboxylate in the presence of a base such as potassium carbonate. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures, yielding the compound in good purity and yield.

Biological Activity Overview

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of enzyme modulation and receptor binding. Its structural features allow it to engage in specific interactions that can lead to significant biological effects.

The mechanism of action involves binding to specific enzymes or receptors, leading to modulation of their activity. For instance, studies indicate that compounds with similar structures have been shown to act as potent inhibitors for certain biological pathways, such as those involving pantothenate kinase (PANK), which is crucial for coenzyme A regulation . The interaction between the pyridazine moiety and target proteins is essential for its biological efficacy.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds, providing insights into the potential effects of this compound:

- PANK Inhibition : Research has demonstrated that modifications in the alkyl side chains significantly affect the inhibitory potency against PANK. For example, branching at the 4-position of the aniline moiety enhances interaction with PANK, suggesting a structure-activity relationship (SAR) that could be relevant for this compound as well .

- Antiplatelet Activity : Compounds related to this compound have been shown to exhibit antiplatelet properties by acting as P2Y12 receptor antagonists. This suggests potential applications in treating cardiovascular diseases .

- Cancer Therapeutics : The compound may serve as an intermediate for synthesizing drugs targeting cancer pathways. Its structural analogs have been linked to treatments for various cancers by inhibiting key regulatory enzymes involved in tumor growth .

Data Table: Biological Activity Summary

Q & A

Q. What are common synthetic routes for preparing tert-butyl 4-(6-chloropyridazine-3-carbonyl)piperazine-1-carboxylate?

The synthesis typically involves coupling a chloropyridazine carbonyl intermediate with a tert-butyl piperazine-1-carboxylate derivative. Key steps include:

- Amidation/Coupling : Reacting 6-chloropyridazine-3-carbonyl chloride with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., Cs₂CO₃ or NaH in anhydrous solvents like DMF or THF) .

- Deprotection-Functionalization : For derivatives, tert-butyl groups may be removed (e.g., using TFA) to expose reactive piperazine amines for further functionalization .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization is commonly used .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the piperazine ring, tert-butyl group, and chloropyridazine moiety. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .

- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight (e.g., [M+H]+ expected at ~354.1 g/mol) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or bonding, as demonstrated for structurally similar tert-butyl piperazine derivatives .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions for derivatives of this compound?

- Catalyst Selection : Pd₂(dba)₃ with Xantphos as a ligand enhances efficiency in Suzuki-Miyaura or Buchwald-Hartwig couplings .

- Reaction Conditions : Use anhydrous dioxane or toluene at 80–110°C for 12–24 hours. Additives like Cs₂CO₃ improve yields by deprotonating intermediates .

- Troubleshooting : Low yields may arise from moisture-sensitive reagents; ensure strict anhydrous conditions and degas solvents .

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Crystallographic Validation : When NMR signals overlap (e.g., piperazine protons), single-crystal X-ray diffraction provides unambiguous confirmation of bond lengths and angles .

- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons to resolve complex splitting patterns .

- Isotopic Labeling : For ambiguous carbonyl or chloropyridazine signals, isotopic studies (e.g., ¹⁵N labeling) clarify electronic environments .

Q. How can functionalization of the piperazine ring be achieved without degrading the chloropyridazine group?

- Selective Protection : Use acid-labile groups (e.g., Boc) to protect the piperazine nitrogen during chloropyridazine modifications. Deprotect with HCl in dioxane .

- Nucleophilic Substitution : Introduce alkyl/aryl groups via SN2 reactions on the piperazine ring under mild conditions (e.g., K₂CO₃ in DMF at 50°C) .

- Reductive Amination : For amine derivatives, reduce imines formed from aldehydes using NaBH₄ or STAB .

Q. What computational methods support structure-based drug design using this compound?

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The chloropyridazine group often acts as a hydrogen bond acceptor .

- MD Simulations : Simulate stability in solvent or protein binding pockets to predict pharmacokinetic properties .

- QSAR Modeling : Correlate substituent effects (e.g., tert-butyl vs. acetyl groups) on bioactivity using descriptors like logP and polar surface area .

Methodological Considerations

Q. How to address low yields in multi-step syntheses of this compound?

- Intermediate Monitoring : Use TLC or LCMS to track reaction progress and isolate unstable intermediates promptly .

- Stepwise Optimization : Adjust each step independently (e.g., varying Pd catalyst loading or reaction time) before combining steps .

Q. What are best practices for handling hygroscopic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.